1H-HEPTAFLUOROPROPANE

Description

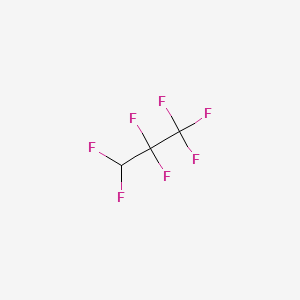

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKACHOXRXFQJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7, C2F5CF2H | |

| Record name | HEPTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075297 | |

| Record name | 1H-Heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant. | |

| Record name | HEPTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2252-84-8, 33660-75-2 | |

| Record name | HEPTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2,2,3,3-Heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033660752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1H-Heptafluoropropane (HFC-227ea)

Introduction: The Significance of 1H-Heptafluoropropane in Modern Applications

This compound, known scientifically as 1,1,1,2,3,3,3-heptafluoropropane and commonly referred to as HFC-227ea or by its trade name FM-200, is a colorless, odorless, and non-flammable gas.[1] Its chemical formula is CF₃-CHF-CF₃.[1] With a boiling point of -16.4 °C, it exists as a gas at standard conditions but can be liquefied under pressure for storage and transportation.[1] HFC-227ea has emerged as a critical compound in various high-stakes industries, primarily due to its efficacy as a fire suppression agent and its application as a propellant in pharmaceutical metered-dose inhalers (MDIs).[1][2] Its widespread adoption stems from its favorable safety profile and its zero ozone depletion potential, making it an environmentally acceptable alternative to older halon-based systems.[1]

This guide provides a comprehensive technical overview of the primary synthesis routes for producing this compound and the essential purification strategies required to achieve the high levels of purity demanded by its applications, particularly in the pharmaceutical sector. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established scientific principles.

Core Synthesis Methodologies for this compound

The industrial production of this compound is dominated by the hydrofluorination of hexafluoropropene (HFP). This approach is bifurcated into two main strategies: gas-phase and liquid-phase synthesis. An alternative, albeit less common, route involves the fluorination of a chlorinated propane precursor.

Gas-Phase Hydrofluorination of Hexafluoropropene

This method is a cornerstone of industrial HFC-227ea production, prized for its potential for continuous operation and high throughput. The fundamental reaction involves the catalytic addition of hydrogen fluoride (HF) across the double bond of hexafluoropropene.

Reaction: CF₃CF=CF₂ + HF → CF₃CHFCF₃

The choice of catalyst is paramount to the success of this process, directly influencing reaction rate, selectivity, and the impurity profile of the crude product. The most effective and widely used catalyst for this gas-phase reaction is chromium oxide (Cr₂O₃), often prepared by the pyrolysis of ammonium dichromate to achieve a high surface area (>200 m²/g) and large pore volume, which are critical for catalytic activity.[1]

A significant challenge in this synthesis is the potential for the formation of the highly toxic byproduct, perfluoroisobutylene (PFIB). However, by maintaining optimized reaction conditions, the formation of PFIB can be minimized to less than 10 ppm.[1]

Experimental Protocol: Gas-Phase Synthesis

-

Catalyst Preparation and Activation: A chromium-based catalyst is packed into a fixed-bed reactor. The catalyst is activated by heating to approximately 300°C under a flow of nitrogen, followed by treatment with a mixture of HF and nitrogen to prepare the catalytic surface.

-

Reaction Execution: Gaseous hexafluoropropene and anhydrous hydrogen fluoride are preheated and fed into the reactor. The reaction is typically conducted at elevated temperatures, though keeping the temperature below 260°C is crucial to suppress the formation of PFIB.

-

Product Collection: The gaseous product stream exiting the reactor is cooled to condense the this compound and any unreacted starting materials or byproducts.

-

Initial Purification: The crude product is passed through a scrubber containing an alkaline solution to neutralize any remaining acidic components, such as unreacted HF.

Table 1: Typical Reaction Parameters for Gas-Phase Synthesis

| Parameter | Value | Rationale |

| Catalyst | High surface area Cr₂O₃ | High activity and selectivity for the desired reaction. |

| Temperature | < 260 °C | Optimizes reaction rate while minimizing the formation of the toxic byproduct PFIB. |

| Pressure | Atmospheric to slightly elevated | Sufficient for the gas-phase reaction to proceed efficiently. |

| Reactant Ratio | Near equimolar or slight excess of HF | Drives the reaction towards completion. |

Logical Flow of Gas-Phase Synthesis

Caption: Gas-phase synthesis of this compound.

Liquid-Phase Hydrofluorination of Hexafluoropropene

The liquid-phase approach offers the distinct advantage of producing exceptionally high-purity this compound (>99.95%) with the significant benefit of avoiding the formation of perfluoroisobutylene.[1] This makes it a particularly attractive method for producing pharmaceutical-grade HFC-227ea. The reaction is conducted in the liquid phase using potent catalysts.

Catalysts and Mechanism:

The catalysts of choice for this process are antimony pentafluoride (SbF₅) or tributylamine.[1][3] These catalysts facilitate the addition of HF to HFP under milder conditions than the gas-phase counterpart. The use of an antimony catalyst, for instance, allows for high yields of HFC-227ea without the generation of olefinic impurities.[3]

Experimental Protocol: Liquid-Phase Synthesis

-

Reactor Charging: A suitable pressure reactor is charged with the liquid-phase catalyst (e.g., antimony pentafluoride).

-

Reactant Introduction: Anhydrous hydrogen fluoride and hexafluoropropene are introduced into the reactor. The reaction is typically carried out under pressure to maintain the reactants in the liquid phase.

-

Reaction Control: The reaction temperature is carefully controlled, often at lower temperatures than the gas-phase process, which contributes to the high selectivity and purity of the product.

-

Product Isolation: After the reaction is complete, the product mixture is carefully depressurized, and the volatile this compound is separated from the catalyst and any unreacted starting materials.

-

Washing and Drying: The crude product is washed with water and an alkaline solution to remove residual HF and catalyst residues, followed by a drying step.

Table 2: Comparison of Gas-Phase vs. Liquid-Phase Synthesis

| Feature | Gas-Phase Synthesis | Liquid-Phase Synthesis |

| Catalyst | Cr₂O₃ | SbF₅, Tributylamine |

| Purity | Good | Very High (>99.95%) |

| PFIB Formation | Possible, needs control | Negligible |

| Operating Conditions | Higher Temperature | Milder Temperature, Higher Pressure |

| Primary Application | Industrial Grades | Pharmaceutical Grades |

Fluorination of 1,1,1,2,3,3,3-Heptachloropropane

An alternative synthetic strategy involves the substitution of chlorine atoms with fluorine atoms in a highly chlorinated propane molecule. This method utilizes 1,1,1,2,3,3,3-heptachloropropane as the starting material and anhydrous hydrogen fluoride as the fluorinating agent.

Reaction: CCl₃CHClCCl₃ + 7HF → CF₃CHFCF₃ + 7HCl

This reaction is typically carried out in the gas phase over a transition metal salt catalyst, such as a chromium salt, supported on aluminum oxide or activated carbon.[4]

Experimental Protocol: Synthesis from Heptachloropropane

-

Vaporization and Mixing: 1,1,1,2,3,3,3-heptachloropropane and anhydrous hydrogen fluoride are vaporized, mixed, and preheated (typically to 180-220 °C).[4]

-

Catalytic Reaction: The gaseous mixture is passed through a fixed-bed reactor containing the supported chromium catalyst. The reaction is conducted at elevated temperatures (230-380 °C) and pressures (2-30 atm).[4]

-

Product Separation: The product stream, containing this compound, hydrogen chloride, and unreacted starting materials, is cooled. The this compound is then separated from the other components, typically by distillation.[4]

Purification of this compound: Achieving High Purity

The purification of crude this compound is a critical step to ensure its suitability for various applications, especially for use in pharmaceuticals where stringent purity standards are enforced.[5][6][7][8] The primary purification challenges involve the removal of unreacted starting materials, byproducts from side reactions, and residual acidic impurities.

Purification Workflow

Caption: General purification workflow for this compound.

Adsorption for Trace Impurity Removal

For HFC-227ea synthesized via the gas-phase hydrofluorination of HFP, the removal of the toxic byproduct perfluoroisobutylene (PFIB) is of utmost importance. Activated carbon is highly effective for this purpose due to its high surface area (500-1500 m²/g) and its selectivity for adsorbing PFIB from the product stream.[1]

Protocol: PFIB Removal with Activated Carbon

-

Adsorption Column: The crude this compound gas stream is passed through a column packed with activated carbon.

-

Monitoring: The outlet stream is monitored using sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to ensure that the PFIB concentration is below the acceptable limit.

-

Regeneration/Replacement: The activated carbon bed is periodically regenerated or replaced to maintain its adsorptive capacity.

Fractional Distillation

Fractional distillation is a fundamental technique for separating components of a liquid mixture based on differences in their boiling points.[2][9][10] In the context of this compound purification, it is used to separate the desired product from unreacted hexafluoropropene, other hydrofluorocarbons, and any other volatile impurities.

The efficiency of fractional distillation depends on the number of "theoretical plates" in the distillation column, which is a measure of its separating power.[2] For components with close boiling points, a column with a higher number of theoretical plates is required.

Protocol: Fractional Distillation of this compound

-

Column Setup: A fractional distillation column with a suitable number of theoretical plates is assembled. The column is connected to a reboiler (containing the crude HFC-227ea) and a condenser.

-

Heating and Reflux: The crude product is heated to its boiling point. The vapor rises through the column, and a portion of the condensed liquid (reflux) is returned to the column to enhance separation.

-

Fraction Collection: The vapor that reaches the top of the column is enriched in the more volatile component (in this case, likely unreacted HFP). As the distillation progresses, the temperature at the top of the column will stabilize at the boiling point of the substance being distilled. Fractions are collected at different temperature ranges, with the pure this compound fraction being collected at its characteristic boiling point.

-

Pressure Control: The distillation can be performed at atmospheric or elevated pressure to facilitate the separation.

Preparative Gas Chromatography

For achieving the highest levels of purity, particularly for reference standards or specialized applications, preparative gas chromatography (prep-GC) can be employed.[11][12][13] Prep-GC operates on the same principles as analytical GC but is scaled up to handle larger sample volumes and isolate purified components.[11][12][13]

Protocol: Preparative Gas Chromatography Purification

-

System Configuration: A preparative gas chromatograph is equipped with a high-capacity column suitable for separating fluorocarbons.

-

Sample Injection: A larger volume of the partially purified this compound is injected into the chromatograph.

-

Separation: The components are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase in the column.

-

Fraction Collection: As the separated components elute from the column, they are directed to a collection system, often involving cooled traps, to condense and isolate the high-purity this compound.

Analytical Methods for Purity Assessment

Ensuring the purity of the final product is critical. A suite of analytical techniques is employed for quality control.

-

Gas Chromatography (GC): GC with a suitable detector (such as a flame ionization detector or a thermal conductivity detector) is the workhorse for determining the purity of HFC-227ea and quantifying impurities.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique is used for the identification of unknown impurities by providing both chromatographic separation and mass spectral data for structural elucidation.[5]

-

Karl Fischer Titration: This method is used to determine the water content in the final product, which is a critical parameter for many applications.

Safety Considerations

The synthesis of this compound involves the handling of hazardous materials, and stringent safety protocols must be followed.

-

Hydrogen Fluoride (HF): Anhydrous HF is an extremely corrosive and toxic substance.[16][17][18][19][20] It can cause severe burns to the skin, eyes, and respiratory tract, and systemic toxicity can occur even from seemingly minor exposures.[16][17][18][19][20] All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene), a face shield, and a lab coat.[19] An emergency response plan, including the availability of calcium gluconate gel for skin exposure, is essential.

-

This compound (HFC-227ea): While HFC-227ea has low toxicity, it is an asphyxiant in high concentrations.[21][22][23] It is also stored as a liquefied gas under pressure, and contact with the liquid can cause frostbite.[21][23] Good ventilation is necessary to prevent the buildup of high concentrations in the working area.[22]

-

High-Temperature Reactions: Gas-phase synthesis involves high temperatures, which can lead to the decomposition of HFC-227ea into toxic products such as hydrogen fluoride and carbonyl fluoride.[1] Adequate ventilation and temperature control are crucial.

Conclusion

The synthesis and purification of this compound are well-established processes that are vital for supplying this important chemical to the fire protection and pharmaceutical industries. The choice of synthesis method is often dictated by the desired purity of the final product, with liquid-phase hydrofluorination being favored for high-purity applications. A multi-step purification process, often involving adsorption and fractional distillation, is essential to remove critical impurities and meet stringent quality standards. A thorough understanding of the underlying chemistry, coupled with a rigorous adherence to safety protocols, is paramount for the successful and safe production of high-quality this compound.

References

- CN102491871B - Preparation method of heptafluoropropane - Google Patents.

-

How To Set-Up and Perform Fractional Distillation #Science - YouTube. Available at: [Link]

-

Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

-

1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 - PubChem. Available at: [Link]

-

Fluorine chemistry. Part 2. Synthesis and characterization of 2H-heptafluoropropane (HFC-227ea) | Request PDF - ResearchGate. Available at: [Link]

- CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane - Google Patents.

-

Impurity profiling emerging trends in quality control of pharmaceuticals - ResearchGate. Available at: [Link]

-

Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. Available at: [Link]

-

Purification by fractional distillation | - ChemBAM. Available at: [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Available at: [Link]

-

IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

-

Preparative Gas Chromatography and Its Applications - ResearchGate. Available at: [Link]

-

Heptafluoropropane - SAFETY DATA SHEET. Available at: [Link] गाइस.com/msds/Heptafluoropropane.pdf

-

Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

-

A Review on Impurity Profiling In Pharmaceutical Substances. Available at: [Link]

-

Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds - PMC. Available at: [Link]

-

Separation of Some Low Molecular Weight Fluorocarbons by Gas Chromatography. | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available at: [Link]

-

Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy - MDPI. Available at: [Link]

-

Hydrogen Fluoride - Airgas. Available at: [Link]

-

SAFETY DATA SHEET Heptafluorpropane (R 227) SECTION 1 - Linde Gas. Available at: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. Available at: [Link]

-

Isolation of Natural Products by Preparative Gas Chromatography - PubMed. Available at: [Link]

-

Preparative Gas Chromatography (Prep-GC) - Monash University. Available at: [Link]

Sources

- 1. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane - Google Patents [patents.google.com]

- 4. CN102491871B - Preparation method of heptafluoropropane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. soeagra.com [soeagra.com]

- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 9. youtube.com [youtube.com]

- 10. chembam.com [chembam.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. orgsyn.org [orgsyn.org]

- 19. Hydrofluoric Acid Hazards and Safe Handling Guidelines [elchemy.com]

- 20. airgas.com [airgas.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. nationalref.com [nationalref.com]

- 23. produkte.linde-gas.at [produkte.linde-gas.at]

Technical Master Guide: Thermodynamic Architecture of 1H-Heptafluoropropane (HFC-227ea)

Executive Summary

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) represents a critical intersection between industrial safety and pharmaceutical delivery. While widely recognized as FM-200 in fire suppression for its high heat capacity and radical-quenching capabilities, its role as a medical propellant in Pressurized Metered Dose Inhalers (pMDIs) is equally vital.

This guide moves beyond standard data sheets to explore the thermodynamic behaviors that dictate its performance. For the drug development professional, understanding the solubility parameters and flash evaporation kinetics of HFC-227ea is non-negotiable for ensuring dose uniformity. For the industrial researcher, the Equation of State (EoS) deviations near the critical point offer the key to optimizing storage density and discharge flow rates.

Part 1: Fundamental Thermophysical Profile

HFC-227ea (

Table 1: Critical & Fundamental Properties

| Property | Value | Unit | Significance in Application |

| Molecular Weight | 170.03 | g/mol | High MW contributes to lower plume velocity in pMDIs compared to HFC-134a. |

| Boiling Point | -16.40 | °C (at 1 atm) | Ensures rapid flash evaporation upon actuation at room temperature. |

| Critical Temperature ( | 101.75 | °C | The upper limit for liquid phase existence; vital for storage safety margins. |

| Critical Pressure ( | 2.92 | MPa (29.2 bar) | Defines the supercritical transition point. |

| Critical Density ( | ~573 | kg/m ³ | Used for scaling laws in EoS modeling. |

| Vapor Pressure (20°C) | 3.90 | bar | Lower than HFC-134a (~5.7 bar), resulting in "softer" aerosol plumes. |

| Liquid Density (20°C) | 1407 | kg/m ³ | High density aids in suspension stability (Stokes' Law) for dense drug particles. |

| Dipole Moment | ~1.2 | Debye | Low polarity explains poor solvency for hydrophilic drugs. |

Part 2: Phase Equilibrium & Equation of State (EoS)

To model HFC-227ea accurately—whether for calculating fire suppression fill densities or pMDI internal pressures—ideal gas laws are insufficient due to significant compressibility factors (

Modeling P-V-T Behavior

For high-accuracy simulations, the Span-Wagner equation is the gold standard for fluorinates. However, for formulation engineering, the Peng-Robinson (PR) equation of state is frequently preferred for its balance of accuracy and computational speed, particularly when modeling mixtures (e.g., HFC-227ea + Ethanol).

The Wagner-Type Vapor Pressure Correlation:

Phase State Logic

The following diagram illustrates the decision logic for determining the phase state of HFC-227ea in a closed system (e.g., a pMDI canister or storage cylinder).

Figure 1: Thermodynamic state determination logic for HFC-227ea. Accurate phase identification is critical for preventing hydraulic lock in storage vessels.

Part 3: Pharmaceutical Application (pMDI Formulation)

In drug delivery, HFC-227ea is not just a carrier; it is the thermodynamic engine of the device. Its selection over HFC-134a is often driven by its lower vapor pressure (3.9 bar vs. 5.7 bar), which generates a slower, longer-duration spray plume, reducing oropharyngeal deposition and improving lung targeting.

Solubility & Cosolvent Systems

HFC-227ea is extremely hydrophobic (water solubility ~600 ppm). Most Active Pharmaceutical Ingredients (APIs) are insoluble in pure HFC-227ea.

-

Suspension Formulations: The drug is micronized and suspended. The high density of HFC-227ea (1.4 g/mL) helps reduce sedimentation rates for dense drugs, but can cause "creaming" (floating) for low-density compounds.

-

Solution Formulations: Ethanol is added as a cosolvent.[2] However, ethanol alters the vapor pressure (Raoult's Law deviation) and the enthalpy of vaporization.

The Thermodynamics of Actuation

When the metering valve opens, the propellant undergoes Flash Evaporation . This is an isenthalpic expansion (Joule-Thomson) where the liquid rapidly boils, shattering the liquid core into droplets.

Figure 2: Thermodynamic sequence of a pMDI actuation. The flash evaporation step is driven by the enthalpy of vaporization (

Part 4: Experimental Protocols

Protocol A: High-Pressure Solubility Determination

Objective: Determine the solubility of a solid API in liquid HFC-227ea. Challenge: HFC-227ea is a gas at STP; standard shake-flask methods fail.

Methodology: Variable Volume View Cell (Static Method)

-

Preparation: Load a precise excess mass of API into a sapphire-windowed high-pressure cell.

-

Purging: Vacuum the cell to remove air/moisture.

-

Charging: Inject liquid HFC-227ea using a syringe pump until a specific pressure (e.g., vapor pressure at 20°C) is reached.

-

Equilibration: Stir magnetically at constant temperature (

) for 24-48 hours. -

Sampling:

-

Use an isobaric sampling valve (keeping pressure constant to prevent precipitation).

-

Flash the sample into a solvent trap (e.g., Methanol).

-

Analyze the drug content via HPLC.[3]

-

Figure 3: High-pressure solubility testing workflow. Maintaining isobaric conditions during sampling is the critical control point to prevent data errors.

Part 5: Environmental & Safety Profile

Global Warming Potential (GWP)

HFC-227ea has a GWP of approximately 3,220 (100-year horizon).

-

Implication: While safe for the ozone layer (ODP=0), it is under regulatory scrutiny (F-Gas Regulation in EU).

-

Medical Exemption: Medical uses currently often receive "essential use" exemptions, but formulation scientists should investigate next-gen alternatives (e.g., HFO-1234ze) for long-term pipeline viability.

Toxicology

-

NOAEL (No Observed Adverse Effect Level): 9.0% v/v (Cardiac Sensitization).[4]

-

LOAEL (Lowest Observed Adverse Effect Level): >10.5% v/v.

-

Safety: In fire suppression, design concentrations (typically 7-9%) are safe for occupied spaces, unlike CO2 systems. In pMDIs, the delivered mass is orders of magnitude below toxic thresholds.

References

-

NIST Chemistry WebBook. "1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) Thermophysical Properties." National Institute of Standards and Technology. Link

-

Vapor Pressure Equations. "Vapor Pressure Measurements of HFC-227ea from 233.15 to 375.15 K." Journal of Chemical & Engineering Data. Link

-

pMDI Formulation. "Advances in Metered Dose Inhaler Technology: Formulation Development." AAPS PharmSciTech. Link

-

IPAC (International Pharmaceutical Aerosol Consortium). "Propellant Transition and HFC-227ea Safety Data." Link

-

Firetec Systems. "HFC-227ea Technical Data Sheet & Safety Profile." Link

Sources

A Comprehensive Technical Guide to the Solubility of Compounds in 1H-Heptafluoropropane (HFC-227ea)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Heptafluoropropane (CF3CHFCF3), also known as HFC-227ea or by trade names such as FM-200®, is a liquefied compressed gas with a unique set of physicochemical properties that have established its use as a fire suppressant and, notably, as a propellant in pharmaceutical metered-dose inhalers (MDIs).[1][2] Its low toxicity, non-flammability, and zero ozone depletion potential have made it a critical component in the formulation of inhaled therapeutics.[3][4] However, the successful development of stable and effective HFC-227ea-based formulations is fundamentally governed by the solubility of active pharmaceutical ingredients (APIs) and excipients within the propellant. This in-depth technical guide provides a comprehensive overview of the principles, experimental methodologies, and predictive approaches related to the solubility of various compounds in this compound, offering field-proven insights for researchers and formulation scientists.

Physicochemical Properties of this compound as a Solvent

This compound is a colorless and odorless gas at ambient temperature and pressure, existing as a liquid under its own vapor pressure.[2][5] Its chemical structure, rich in fluorine atoms, imparts a low surface tension and a distinct polarity profile that dictates its solvent behavior. While often classified as a non-polar solvent, the presence of a hydrogen atom introduces a slight dipole moment, influencing its interaction with various solutes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C3HF7[6] |

| Molar Mass | 170.03 g/mol [6] |

| Boiling Point | -16.4 °C[6] |

| Density (liquid at -16°C) | 1.46 g/cm³[6] |

| Water Solubility | Slightly soluble (260 mg/L)[6] |

| Vapor Pressure (at 20°C) | ~390 kPa[6] |

The low boiling point and high vapor pressure of HFC-227ea necessitate specialized experimental techniques for solubility determination, as will be discussed in subsequent sections. Its limited miscibility with water is a crucial consideration in pharmaceutical formulations, where moisture content must be carefully controlled.[7]

Principles of Solubility in this compound

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and create a cavity in the solvent must be compensated by the energy released from the solute-solvent interactions. In the context of HFC-227ea, its highly fluorinated nature results in weak van der Waals forces, making it a relatively poor solvent for many conventional organic molecules, particularly those with strong hydrogen bonding capabilities.[8]

The increased polarity of hydrofluoroalkane (HFA) propellants like HFC-227ea, compared to the chlorofluorocarbons (CFCs) they replaced, has presented significant challenges for formulators.[8] Many surfactants and APIs that were soluble in CFCs are insoluble in HFAs, necessitating the use of co-solvents or novel excipients.[8]

The Critical Role of Co-solvents: Enhancing Solubility in HFC-227ea

Due to the inherently low solvent power of HFC-227ea for many APIs, the use of a co-solvent is a common and often essential strategy in the development of solution-based MDI formulations. Ethanol is the most widely used co-solvent in this context, and its inclusion can dramatically increase the solubility of a wide range of compounds.

The mechanism of co-solvency in HFA propellants is multifaceted. Ethanol, being more polar than HFC-227ea, can disrupt the strong intermolecular forces within the API's crystal lattice and can also form hydrogen bonds with the solute, thereby facilitating its dissolution. The presence of ethanol modifies the overall polarity of the solvent system, making it more hospitable to a broader range of solutes.

A study on the solubility of various steroids in HFA propellants, including HFC-227ea, demonstrated that the addition of ethanol significantly increased their solubility.[9] The magnitude of this increase was found to be related to the solubility of the steroid in ethanol alone, indicating the strong influence of the co-solvent's properties.[9]

Quantitative Solubility Data in this compound

Obtaining extensive and standardized quantitative solubility data for a wide range of compounds in HFC-227ea is challenging due to the experimental complexities. However, data from published research provides valuable insights into the solubility of specific classes of compounds.

Table 2: Illustrative Solubility Data for Steroids in HFC-227ea and HFC-227ea/Ethanol Mixtures

| Compound | Temperature (°C) | Solvent System | Solubility (µg/mL) | Reference |

| Prednisone | 25 | HFC-227ea | ~5 | [9] |

| Hydrocortisone | 25 | HFC-227ea | ~10 | [9] |

| Dexamethasone | 25 | HFC-227ea | ~20 | [9] |

| Betamethasone 17-valerate | 25 | HFC-227ea | ~150 | [9] |

| Prednisone | 25 | HFC-227ea with 10% Ethanol | > 1000 | [9] |

Note: The values presented are approximate and intended for illustrative purposes, as derived from graphical representations in the cited literature.

Beyond pharmaceuticals, the solubility of industrial compounds is also of interest. For instance, the solubility of polyol ester (POE) lubricants in HFC-227ea is a critical factor in refrigeration applications. One study measured the solubility of R227ea in POE 22 oil across a range of temperatures and pressures, providing valuable data for industrial applications.[9]

Experimental Methodologies for Solubility Determination

The volatile nature of HFC-227ea requires specialized experimental setups to accurately measure the solubility of solid compounds. These methods are designed to maintain a constant temperature and pressure while allowing for the separation of the saturated liquid phase from the excess solid for analysis.

Isochoric Saturation Method

This method involves charging a known mass of the solute and the liquefied HFC-227ea into a high-pressure vessel of a fixed volume (isochoric). The vessel is equipped with a means of agitation (e.g., a magnetic stirrer) and is submerged in a temperature-controlled bath to maintain equilibrium.

Caption: Workflow for Isochoric Saturation Method

Step-by-Step Protocol for Isochoric Saturation Method:

-

Vessel Preparation: A high-pressure view cell equipped with a magnetic stirrer, pressure transducer, and temperature probe is thoroughly cleaned and dried.

-

Sample Loading: A known excess amount of the solid solute is placed into the cell. The cell is then sealed and evacuated to remove any air and moisture.

-

Solvent Charging: A precise amount of liquid HFC-227ea is charged into the cell from a cylinder.

-

Equilibration: The cell is placed in a temperature-controlled bath and agitated for a sufficient period (often 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached. The pressure and temperature are continuously monitored.

-

Sampling: After equilibration, agitation is stopped, and the excess solid is allowed to settle. A sample of the clear, saturated liquid phase is carefully withdrawn through a sampling valve and a filter to prevent the transfer of any undissolved solids.

-

Quantification: The collected sample is depressurized, and the solvent is allowed to evaporate. The remaining solid residue is dissolved in a suitable solvent and quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Isobaric Method

In the isobaric method, the pressure of the system is kept constant while the temperature is varied.[3] This can be particularly useful for determining the temperature dependence of solubility. A constant pressure is maintained by a pump or a pressure regulator connected to the experimental cell.[3]

Predictive Approaches to Solubility in HFC-227ea

Experimental determination of solubility can be time-consuming and resource-intensive. Therefore, predictive models are valuable tools for screening potential drug candidates and formulating solvent systems.

Hansen Solubility Parameters (HSP)

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful predictive model based on quantum chemical calculations that can estimate the thermodynamic properties of fluids and solutions, including solubility.[11][12] It has shown promise in predicting the solubility of drugs and other compounds in various solvents.[12] The application of COSMO-RS to HFC-227ea would involve creating a quantum chemical model of the HFC-227ea molecule and the solute of interest to predict their interactions and, consequently, the solubility. Studies have shown good agreement between COSMO-RS predictions and experimental results for the solubility of fluorinated gases in ionic liquids, suggesting its potential applicability to HFC-227ea systems.[13]

Caption: COSMO-RS Predictive Workflow for Solubility

Conclusion

The solubility of compounds in this compound is a critical parameter that dictates the feasibility and performance of formulations, particularly in the pharmaceutical industry. While HFC-227ea is a relatively poor solvent for many substances, its solvent properties can be effectively modulated through the use of co-solvents like ethanol. The determination of solubility in this liquefied gas requires specialized experimental techniques, such as the isochoric saturation method. Furthermore, predictive models like Hansen Solubility Parameters and COSMO-RS offer valuable tools for estimating solubility and guiding formulation development. A thorough understanding of the principles, experimental methods, and predictive approaches outlined in this guide will empower researchers and scientists to navigate the challenges of formulating with this compound and unlock its full potential in various applications.

References

-

Study of solubility of steroids in hydrofluoroalkane propellants. PubMed. [Link]

-

1,1,1,2,3,3,3-Heptafluoropropane. Wikipedia. [Link]

-

A novel apparatus for measuring gas solubility in aqueous solution under multiphase conditions by isobaric method. AIP Publishing. [Link]

-

HFC 227ea FE. Climalife UK. [Link]

-

Influence of water on the solubility of two steroid drugs in hydrofluoroalkane (HFA) propellants. PubMed. [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics. SCM. [Link]

-

HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane). Airgas. [Link]

-

HFC-227ea Datasheet - REV 2.00. LIFECO. [Link]

-

Drug-surfactant-propellant interactions in HFA-formulations. PubMed. [Link]

-

HFC-227ea CLEAN AGENT FIRE SUPPRESSION SYSTEM. Hochiki. [Link]

-

1,1,1,2,3,3,3-Heptafluoropropane | C3HF7. PubChem. [Link]

-

Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. MDPI. [Link]

-

Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. PubMed. [Link]

-

Material Safety Datasheet HFC 227ea. Firetec Systems. [Link]

-

Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. PubMed. [Link]

-

A universal methodology for reliable predicting the non-steroidal anti-inflammatory drug solubility in supercritical carbon dioxide. PMC. [Link]

-

1,1,1,2,3,3,3-Heptafluoropropane - HFC-227 PDF. Scribd. [Link]

-

Experimental Investigation on Solubility and Viscosity of 1,1,1,2,3,3,3-Heptafluoropropane (R227ea) and Polyol Ester Oil (POE 22) Mixtures. Journal of Chemical & Engineering Data. [Link]

-

hfc-227ea clean agent. DATA SHEET. [Link]

-

HFC-227EA CLEAN AGENT. Fire Protection Technologies. [Link]

-

IS 15517 (2004): Gaseous Fire Extinguishing Systems - HFC 227ea (Hepta Fluoro Propane) Extinguishing Systems. (NRC), Assam. [Link]

-

HFC-227ea Product Information. MEP Fire. [Link]

-

1,1,1,2,3,3,3-Heptafluoropropane. chemeurope.com. [Link]

-

Advancements in Metered-Dose Inhaler Technology: Feasibility of Excipients and Particle Size. [Link]

-

Influence of propellant composition on drug delivery from a pressurized metered-dose inhaler. PubMed. [Link]

-

Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. Monash University. [Link]

-

Safety Data Sheet FE-227 fire extinguishing agent. [Link]

-

Advancements in Metered-Dose Inhaler Technology: Feasibility of Excipients and Particle Size. [Link]

-

HFA propellants. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A universal methodology for reliable predicting the non-steroidal anti-inflammatory drug solubility in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. scm.com [scm.com]

- 12. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)

Molecular Geometry, Bonding Dynamics, and Pharmaceutical Applications [1]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea).[1] Widely recognized as a propellant in pharmaceutical Metered Dose Inhalers (pMDIs) and a clean agent for fire suppression (FM-200), HFC-227ea represents a critical transition molecule in the shift from chlorofluorocarbons (CFCs) to low-GWP hydrofluoroolefins (HFOs).[1]

For drug development professionals, understanding the molecular geometry and steric bulk of HFC-227ea is essential for predicting Active Pharmaceutical Ingredient (API) suspension stability, co-solvent requirements, and aerosol plume dynamics.[1] This guide synthesizes ab initio structural data with macroscopic solvation properties to support formulation engineering.

Molecular Architecture & Geometry

Structural Identity[2]

-

IUPAC Name: 1,1,1,2,3,3,3-Heptafluoropropane[1][2][3][4][5][6][7][8]

-

Chemical Formula:

( -

Symmetry:

(Plane of symmetry passing through the H-C-F bond of the central carbon).

Geometric Parameters & Steric Strain

The HFC-227ea molecule consists of a central methine group (

-

C-C-C Bond Angle: The repulsion between the electron-dense fluorine clouds of the terminal

groups forces the central bond angle to expand significantly beyond the ideal 109.5°, typically estimated between 112° and 114° . This "opening" reduces the rotational freedom of the molecule compared to non-fluorinated propane. -

Bond Lengths:

-

C-F Bonds: Characteristically short (approx.[1] 1.33–1.35 Å ) due to the high electronegativity of fluorine and the anomeric effect (hyperconjugation), where electron density from fluorine lone pairs donates into the

antibonding orbital of the adjacent C-C bond. -

C-H Bond: The central C-H bond is polarized. The seven fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the central carbon, rendering the proton weakly acidic (

estimated >25, but significantly more acidic than propane).[1]

-

Visualizing the Structural Hierarchy

The following diagram illustrates the logical flow from atomic hybridization to macroscopic propellant properties.

Figure 1: Structural causality linking atomic composition to macroscopic propellant behavior.

Electronic Structure & Bonding

Polarity and Dipole Moment

Unlike HFC-134a (

-

Implication for Pharma: The lower polarity makes HFC-227ea a poorer solvent for surfactants and polar drugs than HFC-134a. This necessitates the use of co-solvents (e.g., ethanol) to dissolve APIs or surfactants in pMDI formulations.[1]

Fluorine Shielding ("Teflon Effect")

The molecule is effectively encased in a shell of electron-rich fluorine atoms. This creates a "non-stick" van der Waals surface that resists interaction with other molecules.

-

Result: High chemical stability and low surface tension, but poor miscibility with traditional pharmaceutical excipients.[1]

Physicochemical Data Summary

The following table consolidates critical data for formulation scientists.

| Property | Value | Relevance to pMDI |

| Molecular Weight | 170.03 g/mol | High density aerosol clouds; affects plume force.[1] |

| Boiling Point | -16.4°C | Higher than HFC-134a (-26°C); lower vapor pressure (58.8 psia @ 21°C).[1] |

| Density (Liquid) | 1.46 g/cm³ (@ -16°C) | Affects suspension creaming/sedimentation rates (Stokes' Law).[1] |

| Solubility in Water | ~260 mg/L | Extremely hydrophobic; moisture ingress is less critical than for HFC-134a.[1] |

| Global Warming Potential | ~3,220 | High GWP drives the regulatory phase-down (Kigali Amendment). |

| Dipole Moment | ~1.2 - 1.5 D | Low polarity requires ethanol for solution pMDIs.[1] |

Pharmaceutical Application: pMDI Formulation

The Solvation Challenge

In pMDI development, the propellant acts as the dispersion medium. HFC-227ea's high density and low polarity present unique challenges:

-

Suspension Stability: Most micronized drugs have densities between 1.1–1.3 g/cm³.[1] Since HFC-227ea (1.46 g/cm³) is denser, drugs tend to cream (float) rather than sediment.[1] This is the inverse of HFC-134a (1.21 g/cm³) systems.

-

Valve Lubrication: The low solvency can lead to valve sticking. Lubricants (e.g., oleic acid) often require ethanol to be miscible in HFC-227ea.[1]

Formulation Decision Workflow

The following logic gate assists in selecting the propellant system based on API properties.

Figure 2: Decision matrix for selecting HFC-227ea vs. HFC-134a based on API density and solubility.[1]

Experimental Characterization Protocols

To validate the quality of HFC-227ea for pharmaceutical use (Propellant 227), the following protocols are standard.

Purity Analysis via GC-MS

Objective: Detect organic impurities (e.g., octafluorobutane, HFC-227ca isomer).[1]

-

Column: DB-624 or equivalent (capillary column optimized for volatile halocarbons).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Detector: Mass Spectrometer (EI mode).[1]

-

Protocol:

-

Connect the HFC-227ea cylinder to the GC gas sampling valve (liquid phase sampling preferred to ensure representative impurity profile).

-

Inject 100

via gas loop.[1] -

Temperature Program: Hold 35°C for 5 min, ramp 10°C/min to 150°C.

-

Acceptance Criteria: Purity > 99.99%; total impurities < 100 ppm.

-

Moisture Content (Karl Fischer)

Objective: Ensure water content is < 10 ppm to prevent API degradation.

-

Method: Coulometric Karl Fischer titration.[1]

-

Specific Handling: Due to the gas phase, a specific gas sampling adapter with a flow totalizer must be used to bubble a known mass of gas through the KF reagent.

References

-

NIST Chemistry WebBook. 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) Thermophysical Properties.[1] National Institute of Standards and Technology. Link

-

IPAC (International Pharmaceutical Aerosol Consortium). Requests for Derogation of MDI Propellants HFC-134a and HFC-227ea.[1] (2023).[1] Link

-

PubChem. 1,1,1,2,3,3,3-Heptafluoropropane Compound Summary. National Library of Medicine. Link[1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Reference for solubility parameter methodology).

-

United Nations Environment Programme. Montreal Protocol on Substances that Deplete the Ozone Layer (Kigali Amendment).Link

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane - Google Patents [patents.google.com]

- 4. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]

- 5. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. airgas.com [airgas.com]

- 7. drug-dev.com [drug-dev.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 431-89-0: 1,1,1,2,3,3,3-Heptafluoropropane [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,2,3,3,3-Heptafluoropropane (CAS 431-89-0)

Foreword: Clarification on Chemical Identity

It is imperative to begin this guide with a critical clarification. The designated CAS number for this technical exploration is 431-89-0 . This identifier is unequivocally assigned to the compound 1,1,1,2,3,3,3-Heptafluoropropane , also known by trade names such as HFC-227ea and FM-200.[1][2][3][4][5] This guide will, therefore, focus exclusively on the detailed physicochemical properties of this substance.

Initial research inquiries associated with this topic also referenced 2,3,3,3-Tetrafluoropropene (HFO-1234yf). It is crucial to note that 2,3,3,3-Tetrafluoropropene is a distinct chemical entity with the CAS number 754-12-1 .[6][7][8][9] While both are fluorinated hydrocarbons, their molecular structures, properties, and applications differ significantly. This guide will proceed with a focused analysis of the compound correctly identified by CAS 431-89-0.

Executive Summary: 1,1,1,2,3,3,3-Heptafluoropropane at a Glance

1,1,1,2,3,3,3-Heptafluoropropane is a hydrofluorocarbon (HFC) that exists as a colorless, odorless liquefied gas at room temperature under its own vapor pressure.[1][3][4] Its high fluorine content contributes to its notable chemical stability and low reactivity.[4] A key characteristic of this compound is its non-flammable nature, which, combined with its ability to extinguish fires without leaving a residue, has led to its widespread use as a gaseous fire suppression agent.[4] It is also utilized as a refrigerant and in specialized applications within the electronics industry due to its high dielectric strength.[4]

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 1,1,1,2,3,3,3-Heptafluoropropane. These values are critical for modeling its behavior in various systems, designing safe handling procedures, and determining its suitability for specific applications.

| Property | Value | Source(s) |

| Molecular Formula | C3HF7 | [1][5] |

| Molecular Weight | 170.03 g/mol | [1][3][5] |

| Appearance | Colorless gas | [3] |

| Odor | Odorless; faint ether-like at high concentrations | [1][3] |

| Boiling Point | -16.4 °C (2.5 °F; 256.8 K) | [5] |

| Melting Point | -131 °C (-204 °F; 142 K) | [5] |

| Density (liquid) | 1.46 g/cm³ at -16 °C | [5] |

| Vapor Density | 4.2 at 20 °C (Air = 1) | [3] |

| Vapor Pressure | 3.41 x 10³ mm Hg at 25 °C | [3] |

| Water Solubility | 108 mg/L at 25 °C (estimated) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.51 (estimated) | [3] |

Experimental Determination of Key Properties: A Methodological Overview

The accurate determination of physicochemical properties is paramount for the safe and effective application of any chemical compound. This section outlines the principles behind the experimental methodologies used to ascertain some of the core properties of 1,1,1,2,3,3,3-Heptafluoropropane.

Vapor Pressure Measurement

The vapor pressure of a liquefied gas like Heptafluoropropane is a critical parameter for designing storage vessels and understanding its phase behavior. A common and precise method for this determination is the constant-volume apparatus .

Caption: Workflow for vapor pressure determination using a constant-volume apparatus.

Causality in Experimental Design: The choice of a constant-volume apparatus is deliberate. By keeping the volume constant, the pressure changes are solely a function of temperature, allowing for a direct and accurate measurement of the vapor pressure curve. The use of a high-precision thermostat and pressure transducer is essential to minimize experimental error and ensure the reliability of the resulting data, which is critical for thermodynamic modeling.[10][11]

Density Measurement of Liquefied Gas

Determining the density of a liquefied gas requires specialized equipment that can handle the substance under pressure. A two-sinker densimeter is a sophisticated instrument used for obtaining highly accurate density measurements of fluids over a range of temperatures and pressures.

Caption: Principle of the two-sinker densimeter for accurate fluid density measurement.

Expertise in Application: The two-sinker method is favored in research settings due to its high accuracy. The differential measurement (using two sinkers) allows for the cancellation of certain systematic errors, such as those arising from the magnetic suspension system itself. This self-validating aspect of the protocol ensures the trustworthiness of the generated density data, which is crucial for applications like refrigerant cycle calculations and fluid dynamic simulations.

Safety and Handling Considerations

As a liquefied gas stored under pressure, 1,1,1,2,3,3,3-Heptafluoropropane presents specific handling challenges. It is classified as a gas under pressure and may explode if heated.[2]

Core Safety Protocols

-

Storage: Cylinders should be stored in a cool, well-ventilated area, protected from sunlight, and away from heat sources.[2]

-

Handling: Use equipment rated for cylinder pressure. A backflow prevention device in the piping is recommended.[2]

-

Hazards: The primary hazards are associated with the high pressure and the potential for frostbite upon contact with the evaporating liquid.[2] In high concentrations, it can act as an asphyxiant by displacing oxygen.[12]

-

Personal Protective Equipment (PPE): When handling the liquid, insulated gloves and eye protection are necessary to prevent cryogenic burns.[13]

Concluding Remarks

1,1,1,2,3,3,3-Heptafluoropropane (CAS 431-89-0) is a compound with a well-defined set of physicochemical properties that make it highly suitable for its primary applications as a fire suppression agent and refrigerant. Its non-flammability, chemical stability, and low reactivity are its defining features. A thorough understanding of its properties, particularly its behavior under pressure and at various temperatures, is essential for its safe handling and effective utilization in industrial and commercial settings. The experimental methodologies outlined in this guide provide a framework for obtaining the high-quality data necessary for these endeavors.

References

-

2,3,3,3-Tetrafluoropropene - Wikipedia. [Link]

-

2,3,3,3-tetrafluoroprop-1-ene - SAFETY DATA SHEET. [Link]

-

Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) - Zeitschrift für Naturforschung. [Link]

-

Technical data sheet-R-1234yf-Gas Servei. [Link]

-

HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane) - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]

-

2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem. [Link]

-

ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE - INCHEM. [Link]

-

2,3,3,3-Tetrafluoroprop-1-ene (R-1234yf) Safety Data Sheet - SIAD. [Link]

-

Feasibility of Using 2,3,3,3-Tetrafluoropropene (R1234yf) as a Solvent for Solid–Liquid Extraction of Biopharmaceuticals - ACS Publications. [Link]

-

Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p G T Measurements and an Equation of St. [Link]

-

Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation - SciSpace. [Link]

-

Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion | NIST. [Link]

-

1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia. [Link]

-

Saturated Pressure Measurements of 2,3,3,3-Tetrafluoroprop-1-ene (HFO-1234yf). [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

(PDF) Saturated Pressure Measurements of 2,3,3,3-Tetrafluoroprop-1-ene (HFO1234yf). [Link]

-

Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures | ACS Omega - ACS Publications. [Link]

-

Heat Transfer Performance Of HFO-1234yf - A Quick Overview. [Link]

-

SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene SECTION 1 - Linde Gas GmbH. [Link]

-

Honeywell HFO 1234yf - Solstice Advanced Materials. [Link]

-

Safety Data Sheet Product Name: 2,3,3,3-Tetrafluoropropene, HFO-1234yf. [Link]

-

Evaporation Heat Transfer and Pressure Drop of Low-Global Warming Potential Refrigerant HFO-1234yf in 6.95-mm Horizontal Smooth Tube - MDPI. [Link]

-

Thermal stability and pyrolysis products of HFO-1234yf as an environment-friendly working fluid for Organic Rankine Cycle | Request PDF - ResearchGate. [Link]

-

Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z) - ResearchGate. [Link]

Sources

- 1. 431-89-0 | CAS DataBase [m.chemicalbook.com]

- 2. airgas.com [airgas.com]

- 3. echemi.com [echemi.com]

- 4. CAS 431-89-0: 1,1,1,2,3,3,3-Heptafluoropropane [cymitquimica.com]

- 5. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]

- 6. 2,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 7. nationalref.com [nationalref.com]

- 8. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. airgas.com [airgas.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. gas-servei.com [gas-servei.com]

- 13. go.lupinsys.com [go.lupinsys.com]

Technical Reference: 1H-Heptafluoropropane (HFC-227ea) Vapor Pressure & Thermodynamics

[1]

Executive Summary

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), widely recognized by the trade names FM-200 (fire suppression) and HFA-227 (pharmaceutical propellant), is a hydrofluorocarbon whose utility is strictly governed by its vapor pressure curve.

In Pharmaceutical Development (MDIs) , the vapor pressure determines the atomization energy, directly influencing the Mass Median Aerodynamic Diameter (MMAD) of the drug particles and, consequently, their deposition in the lungs. In Fire Suppression , the vapor pressure drives the discharge rate. However, because its natural vapor pressure (approx. 3.9 bar at 20°C) is often insufficient for the mandated 10-second discharge time in complex piping, it is frequently super-pressurized with Nitrogen.

This guide provides a rigorous technical analysis of the HFC-227ea vapor pressure curve, including experimental data, mathematical models for formulation, and the thermodynamic causality behind its phase behavior.

Thermodynamic Identity

Before analyzing the pressure-temperature relationship, the fundamental critical properties must be established. These values represent the boundaries of the vapor pressure curve.

Table 1: Fundamental Thermodynamic Properties of HFC-227ea

| Property | Value | Unit | Source |

| Chemical Formula | CF₃CHFCF₃ | - | NIST [1] |

| Molecular Weight | 170.03 | g/mol | NIST [1] |

| Boiling Point (1 atm) | -16.4 | °C | Fike [2] |

| Critical Temperature ( | 101.75 (374.[1][2]9) | °C (K) | NIST [1] |

| Critical Pressure ( | 29.12 (2.91) | bar (MPa) | NIST [1] |

| Critical Density | 621 | kg/m ³ | Fike [2] |

| Ozone Depletion Potential | 0 | - | EPA SNAP [3] |

The Vapor Pressure Curve[1][4][5][6][7]

The vapor pressure of HFC-227ea exhibits a non-linear positive correlation with temperature. Accurate modeling of this curve is essential for predicting canister performance under stress conditions (e.g., storage in hot climates).

Experimental Data Points (Saturation Line)

The following dataset aggregates standard saturation pressure values derived from static isochoric measurements.

Table 2: Saturated Vapor Pressure of HFC-227ea

| Temperature (°C) | Pressure (kPa) | Pressure (bar) | Pressure (psia) | Phase State |

| -15 | 106.8 | 1.07 | 15.5 | Gas/Liquid Eq. |

| -10 | 131.6 | 1.32 | 19.1 | Gas/Liquid Eq. |

| -5 | 160.8 | 1.61 | 23.3 | Gas/Liquid Eq. |

| 0 | 196.2 | 1.96 | 28.5 | Gas/Liquid Eq. |

| 20 | 390.2 | 3.90 | 56.6 | Gas/Liquid Eq. |

| 21 | 405.4 | 4.05 | 58.8 | Gas/Liquid Eq. |

| 25 | 453.3 | 4.53 | 65.7 | Gas/Liquid Eq. |

| 40 | 702.9 | 7.03 | 101.9 | Gas/Liquid Eq. |

| 60 | 1174.7 | 11.75 | 170.4 | Gas/Liquid Eq. |

| 100 | 2824.6 | 28.25 | 409.7 | Near Critical |

Data synthesized from DuPont [4] and Fike [2] technical datasheets.

Mathematical Modeling (Pharmaceutical Range)

For high-precision thermodynamic work (e.g., equation of state development), a Wagner-type equation is preferred due to its accuracy near the critical point [5]. However, for pharmaceutical formulation (typically 3°C to 30°C), an empirical Antoine-like correlation is often used to predict the behavior of HFA-227ea and its mixtures with ethanol.

Empirical Equation for Pure HFA-227ea (3°C - 30°C):

3Note: This equation is derived from formulation studies [6] and provides a practical approximation for MDI development. For critical safety calculations (e.g., vessel rupture limits), always use the full Wagner equation or NIST Refprop data.

Visualizing the Phase Relationship

The following diagram illustrates the causality between Temperature, Vapor Pressure, and the resulting Application Performance.

Figure 1: The causal chain of Vapor Pressure in HFC-227ea applications.

Application Analysis: Why the Curve Matters

Pharmaceutical Formulation (MDI)

In Metered Dose Inhalers, HFA-227ea acts as the energy source. The vapor pressure at ambient temperature (approx 3.9 bar) is lower than its predecessor CFC-12 (approx 5.7 bar).

-

Impact: Pure HFA-227ea produces larger droplets than CFC-12 or HFA-134a.

-

Formulation Strategy: To modulate the vapor pressure and solubility, Ethanol is often added as a co-solvent. The empirical equation in Section 3.2 can be modified to account for ethanol concentration, allowing formulators to "tune" the vapor pressure to achieve a specific MMAD (typically 1-5 microns for deep lung delivery).

Fire Suppression Systems

HFC-227ea is a "Clean Agent" that extinguishes via heat absorption.[5]

-

The Pressure Deficit: While 3.9 bar is sufficient to expel liquid from a small canister, it is insufficient to drive the agent through complex building piping networks within the required 10 seconds.

-

The Engineering Solution: Cylinders are super-pressurized with dry Nitrogen to 25 bar (360 psi) or 42 bar (600 psi). The Nitrogen provides the motive force, while the HFC-227ea provides the suppression mass. The vapor pressure curve of HFC-227ea is critical here to calculate the partial pressure and ensure the Nitrogen does not come out of solution too early (two-phase flow issues).

Experimental Methodology: Measuring the Curve

To validate the vapor pressure curve in a research setting, the Static Isochoric Method is the gold standard. This protocol ensures self-validation by eliminating leaks and degassing errors.

Protocol: Static Isochoric Measurement

-

Apparatus Setup: Use a Burnett-type apparatus or a high-pressure equilibrium cell equipped with a magnetic stirrer and a high-precision pressure transducer (uncertainty < 0.1 kPa).

-

Degassing (Critical Step): The HFC-227ea sample must be degassed to remove dissolved air (Nitrogen/Oxygen).

-

Procedure: Freeze the sample with liquid nitrogen. Evacuate the headspace. Thaw. Repeat (Freeze-Pump-Thaw cycles) at least 3 times until residual pressure at liquid nitrogen temperature is negligible.

-

-

Thermostatting: Immerse the cell in a liquid bath controlled to ±0.01 K.

-

Equilibration: Allow the system to reach thermal equilibrium. Monitor pressure stability over 30 minutes.

-

Data Logging: Record P and T. Step the temperature up in 5°C increments.

-

Validation: Measure the curve during both heating and cooling cycles. Hysteresis indicates non-equilibrium or leaks.

Figure 2: Workflow for high-precision vapor pressure measurement.

References

-

NIST WebBook. "1,1,1,2,3,3,3-Heptafluoropropane Thermophysical Properties." National Institute of Standards and Technology.[13] Link

-

Fike Corporation. "HFC-227ea Clean Agent Data Sheet." Form No. IV.1.02.01-2. Link

-

EPA. "Substitutes in Total Flooding Agents: HFC-227ea." Significant New Alternatives Policy (SNAP). Link

-

DuPont (Chemours). "FE-227 Fire Extinguishing Agent Technical Data." Link

-

ResearchGate. "Vapor Pressure Measurements of 1,1,1,2,3,3,3-Heptafluoropropane." Link

-

The Aerosol Society. "Empirical Equations for Predicting the Vapour Pressure of HFA 227ea Systems." Link

Sources

- 1. Water [webbook.nist.gov]

- 2. Propane, 1,1,1,2,3,3,3-heptafluoro- [webbook.nist.gov]

- 3. aerosol-soc.com [aerosol-soc.com]

- 4. Antoine equation - Wikipedia [en.wikipedia.org]

- 5. suppressionsystems.com [suppressionsystems.com]

- 6. Formulation of Inhalation Medicines | Basicmedical Key [basicmedicalkey.com]

- 7. scribd.com [scribd.com]

- 8. chemicals.readthedocs.io [chemicals.readthedocs.io]

- 9. climalife.com [climalife.com]

- 10. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]

- 11. Model for Calculating Alternative Agent/Nitrogen Thermodynamic Properties | NIST [nist.gov]

- 12. nist.gov [nist.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Environmental Persistence and Atmospheric Chemistry of HFC-227ea: A Technical Guide

Foreword for the Scientific Community

Heptafluoropropane, commercially known as HFC-227ea or FM-200, represents a significant chapter in the history of chemical engineering, particularly in the realm of fire suppression and pharmaceutical propellants. Developed as a replacement for ozone-depleting halons, its deployment averted further damage to the stratospheric ozone layer. However, the very chemical stability that makes it an effective fire suppressant also dictates its fate and lifetime in our atmosphere, contributing to the broader challenge of global climate change. This technical guide is designed for researchers, atmospheric scientists, and professionals in drug development who require a nuanced understanding of HFC-227ea's environmental impact. Our exploration is grounded in established experimental evidence and atmospheric models, providing a causal link between its molecular properties and its ultimate environmental consequences. We will dissect the atmospheric degradation pathways, quantify its persistence, and provide a transparent view into the methodologies used to derive these critical parameters.

Section 1: Atmospheric Fate and Degradation Pathway of HFC-227ea

The environmental fate of HFC-227ea is primarily dictated by its slow degradation in the troposphere. Unlike compounds containing chlorine or bromine, HFC-227ea has an Ozone Depletion Potential (ODP) of zero, as it lacks the halogen atoms that catalytically destroy stratospheric ozone.[1][2] However, its chemical inertness contributes to a long atmospheric lifetime, allowing it to act as a potent greenhouse gas.

The principal mechanism for the atmospheric removal of HFC-227ea is its reaction with the hydroxyl radical (•OH), a highly reactive oxidant often referred to as the "detergent" of the troposphere.[3] The initiation step involves the abstraction of the sole hydrogen atom from the HFC-227ea molecule (CF₃CHFCF₃). This reaction is the rate-limiting step for its degradation and is why the molecule is so persistent in the atmosphere.

The subsequent degradation cascade proceeds through a series of reactions involving oxygen (O₂) and nitric oxide (NO), leading to the formation of stable, oxygenated end products. The recognized degradation products of this reaction are carbonyl difluoride (COF₂) and 2,2,2-trifluoroacetyl fluoride (CF₃C(O)F).[3]

The following diagram illustrates the primary atmospheric degradation pathway of HFC-227ea:

Caption: Primary atmospheric degradation pathway of HFC-227ea initiated by hydroxyl radicals.

Section 2: Key Environmental Metrics

The environmental impact of HFC-227ea is quantified by several key metrics, primarily its atmospheric lifetime and its Global Warming Potential (GWP). These values are determined through a combination of laboratory experiments and atmospheric modeling.

| Environmental Metric | Value | Source (IPCC Assessment Report) |

| Atmospheric Lifetime | 31 - 42 years | [1][4] |

| Ozone Depletion Potential (ODP) | 0 | [1][2] |

| Global Warming Potential (GWP) | ||

| 20-year Time Horizon | 5,360 | AR5[5] |

| 100-year Time Horizon | 3,220 - 3,350 | AR4, AR5[5][6] |

| 500-year Time Horizon | 1,100 - 1,172 | [3] |

It is crucial to consider the time horizon when evaluating GWP. The 20-year GWP is significantly higher than the 100-year GWP, indicating a more potent short-term warming effect. This is a critical consideration for near-term climate mitigation strategies. Due to its high GWP, HFC-227ea is being phased down under regulations such as the F-Gas Regulation in Europe.[7]

Section 3: Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime of HFC-227ea is not measured directly in the atmosphere but is calculated based on its reaction rate constant with •OH radicals. This rate constant is determined experimentally using smog chamber studies. The following outlines a representative protocol for such an experiment.

Experimental Rationale